1-(4-Phenylquinolin-2-yl)piperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylquinolin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-16-9-6-12-22(14-16)20-13-18(15-7-2-1-3-8-15)17-10-4-5-11-19(17)21-20/h1-5,7-8,10-11,13,16,23H,6,9,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBLWWBDVVXFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271990 | |
| Record name | 3-Piperidinol, 1-(4-phenyl-2-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-49-9 | |
| Record name | 3-Piperidinol, 1-(4-phenyl-2-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinol, 1-(4-phenyl-2-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Pharmacological Investigations and Biological Mechanisms of Action of 1 4 Phenylquinolin 2 Yl Piperidin 3 Ol Analogues
Fatty Acid Binding Protein (FABP) Inhibition and Metabolic Regulation
Fatty acid binding proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances to specific cellular compartments for processes like storage or metabolism. nih.gov Among the various isoforms, FABP4, predominantly found in adipocytes and macrophages, and FABP5, expressed in cells including adipocytes and macrophages, are key regulators in metabolic and inflammatory pathways. nih.govresearchgate.net Their role in the development of metabolic diseases such as obesity, insulin (B600854) resistance, and atherosclerosis has made them attractive targets for therapeutic intervention. researchgate.net Quinoline (B57606) derivatives have emerged as a significant class of compounds capable of inhibiting these proteins.
Molecular Targeting of FABP4 and FABP5 by Quinoline Derivatives
Quinoline-based compounds have been designed and synthesized to act as inhibitors of FABP4 and FABP5. researchgate.net These proteins share a high degree of structural similarity, with FABP5 having a 52% amino acid sequence homology with FABP4. researchgate.net This resemblance allows for the development of inhibitors that can target either one or both proteins. The inhibitory mechanism involves the small molecule binding to the ligand-binding pocket of the FABP, preventing it from carrying fatty acids and thereby modulating its biological function. For instance, studies have shown that the o-phenylacetic acid moiety linked to a quinoline scaffold is important for strong inhibitory effects on FABP4, interacting with key amino acid residues like Arg126 and Tyr128. researchgate.net The structure of human FABP4 has been characterized in complex with a related analogue, 6-Chloro-4-phenyl-2-piperidin-1-yl-quinoline-3-carboxylic acid, providing insight into the specific molecular interactions within the binding site. pdbj.org
In Vitro and In Vivo Studies on Metabolic Homeostasis
The inhibition of FABPs by small molecules has shown beneficial effects on metabolic health in preclinical models. Gene knockout studies in mice have provided critical insights into the physiological roles of FABP4 and FABP5. Mice lacking either FABP4 or FABP5 demonstrated reduced fasting blood glucose, improved insulin sensitivity, and a decrease in atherosclerotic lesion area in hyperlipidemic models. researchgate.net These findings underscore the potential of FABP inhibition to correct metabolic dysregulation. In vitro assays are routinely used to determine the inhibitory potency of new compounds, such as quinoline derivatives, against FABP4 and FABP5, typically reported as IC50 values. researchgate.net These studies are crucial for identifying lead compounds for further investigation into their effects on metabolic homeostasis.
Dual FABP4/5 Inhibition Strategies
Given the overlapping functions and similar ligand affinities of FABP4 and FABP5, a dual inhibition strategy is considered a promising therapeutic approach. researchgate.net Preclinical evidence from double knockout mice (FABP4/5-null) suggests that simultaneous inhibition of both proteins yields more significant metabolic benefits than targeting either protein alone. researchgate.net These mice were protected from high-fat diet-induced obesity and showed markedly improved insulin sensitivity and glucose homeostasis. researchgate.net This has spurred the development of quinoline-based dual inhibitors. For example, the compound designated 11a (2-(2-(6-Chloro-4-phenylquinolin-2-yl)phenyl)acetic acid) demonstrated potent inhibitory activity against both FABP4 and FABP5 in vitro. researchgate.net
Table 1: In Vitro Inhibitory Activities of Selected Quinoline Analogues against FABP4 and FABP5
| Compound | FABP4 IC50 (μmol/L) | FABP5 IC50 (μmol/L) |
| 4g | 4.40 | N.d. |
| 11a | 4.5 | 3.9 |
| 11c | 5.09 | N.d. |
| 11e | 7.58 | N.d. |
| 11f | 6.03 | N.d. |
| BMS309403 | 2.16 | N.d. |
| XU17 | 1.62 | 3.38 |
| Data sourced from Chinese Journal of Organic Chemistry, 2023. researchgate.net N.d. = Not determined. |
Anticancer Activity and Cellular Mechanisms
The quinoline scaffold is a prominent heterocyclic motif found in numerous compounds with significant pharmacological activities, including a wide range of anticancer properties. neuroquantology.comarabjchem.org Analogues based on this structure have been extensively investigated for their ability to inhibit the growth of various human cancer cell lines through diverse mechanisms of action. neuroquantology.commdpi.com
Assessment of Antiproliferative Effects on Human Carcinoma Cell Lines
Quinoline derivatives have demonstrated potent antiproliferative effects across a spectrum of human cancer cell lines. Laboratory studies have evaluated these compounds against cancers of the colon (HCT-116), breast (MCF-7, MDA-MB-468), lung (A549, NCI-H460), and prostate (PC-3, DU-145). neuroquantology.comresearchgate.net For example, certain 2-chloro/phenoxy quinoline analogues showed promising cytotoxicity against multiple cell lines, including those from the lung, prostate, and breast. neuroquantology.com Similarly, novel benzo[f]quinoline (B1222042) derivatives exhibited selective activity against leukemia cells and notable cytotoxic efficiency against non-small cell lung cancer and melanoma cell lines. researchgate.net The cytotoxic potential of these compounds is often compared to standard chemotherapy agents like doxorubicin (B1662922) or cisplatin. neuroquantology.comnih.gov
Table 2: Antiproliferative Activity of Representative Quinoline Analogues on Various Cancer Cell Lines
| Compound Class/Name | Cell Line(s) | Cancer Type |
| Benzo[f]quinoline quaternary salts | HOP–92, LOX IMVI, SK–MEL–5, MDA–MB–468 | Non-small cell lung, Melanoma, Breast |
| 1-(2-phenoxy-quinolin-3-yl)-5-(2,4,5-trimethoxy-phenyl)-penta-1,4-dien-3-one | 4T1, HeLa, NCI-H460, HGC-27, DU-145, PC-3 | Breast, Cervical, Lung, Gastric, Prostate |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | Liver, Colon, Breast, Lung cell lines | Liver, Colon, Breast, Lung |
| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | UO-31 | Renal |
| Data compiled from multiple sources. neuroquantology.commdpi.comresearchgate.netunipa.it |
Elucidation of Molecular Targets
The anticancer effects of quinoline analogues are attributed to their interaction with multiple molecular targets crucial for cancer cell survival and proliferation.
Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular growth, differentiation, and survival. nih.gov Dysregulation of RTK signaling is a common feature of many cancers. Specific targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.govnih.gov By blocking the ATP-binding site of these kinases, quinoline-based inhibitors can halt downstream signaling pathways, thereby impeding tumor growth and angiogenesis. nih.govnih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Certain quinoline-pyrimidine hybrid compounds have been investigated for their ability to inhibit human topoisomerase IIα, an enzyme vital for cancer cell proliferation. arabjchem.org By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and ultimately trigger cell death. arabjchem.org
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, playing a central role in cell division. Some quinazoline-based agents, which share structural similarities with quinolines, have been shown to disrupt microtubule dynamics. nih.gov By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the mitotic phase, leading to apoptosis. nih.gov
mTOR Pathway Modulation: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.gov The PI3K/Akt/mTOR pathway is frequently overactive in human cancers. nih.gov Quinoline-based structures, such as those incorporating a benzo[h] nih.govrsc.org-naphthyridin-2(1H)-one scaffold, have been developed as potent and selective mTOR inhibitors, demonstrating the ability to block signaling from both mTORC1 and mTORC2 complexes. nih.govnih.gov
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation. nih.gov Mutations or overexpression of EGFR are linked to the development of various cancers. Quinoline derivatives, particularly those of the 4-anilinoquinoline-3-carbonitrile (B11863878) class, have been specifically designed as EGFR inhibitors, acting as ATP-competitive agents to block receptor signaling. arabjchem.orgnih.gov
Antimicrobial and Antitubercular Activities
Analogues of 1-(4-phenylquinolin-2-yl)piperidin-3-ol have demonstrated significant potential as antimicrobial and antitubercular agents. The quinoline scaffold itself is a well-established pharmacophore in the development of antimicrobial drugs, and its derivatives continue to be a focal point of research in the quest for new and effective treatments against a wide range of pathogenic microorganisms.
Broad-Spectrum Antibacterial and Antifungal Evaluation
Derivatives of the quinoline nucleus have been extensively studied for their broad-spectrum antimicrobial activity. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy of these analogues is often attributed to their ability to interfere with essential cellular processes in microorganisms.
For instance, a series of 2,4,6-substituted quinoline conjugated piperazine (B1678402) coupled sulfonamides and amides were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds displayed inhibitory activity against a panel of both susceptible and resistant Gram-positive and Gram-negative bacteria. One particular compound, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine substitution, exhibited excellent activity against most of the tested bacteria, with a minimum inhibitory concentration (MIC) as low as 0.03 μg/mL against Staphylococcus aureus. Another analogue with a 4-methoxy-6-fluoro-quinoline core also showed promising results, particularly against Moraxella catarrhalis with an MIC of 0.03 μg/mL. These findings highlight the potential of quinoline-piperidine hybrids as potent antibacterial agents.
The mechanism of action of these quinoline derivatives can vary. Some may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication, similar to the mechanism of fluoroquinolone antibiotics. Others may disrupt the bacterial cell membrane or interfere with other vital metabolic pathways.
In addition to their antibacterial properties, many quinoline derivatives have also been evaluated for their antifungal activity. They have shown efficacy against a range of fungal pathogens, including species of Candida and Aspergillus. The antifungal activity of these compounds is also thought to be multifactorial, potentially involving the disruption of fungal cell wall synthesis, inhibition of ergosterol (B1671047) biosynthesis, or interference with other essential fungal processes.
The broad-spectrum antimicrobial activity of this compound analogues makes them attractive candidates for further development, especially in an era of increasing antimicrobial resistance. The ability to target a wide range of pathogens with a single class of compounds could provide a significant advantage in clinical settings.
Efficacy against Mycobacterial Species (e.g., Mycobacterium tuberculosis, M. kansasii, M. avium paratuberculosis)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has created an urgent need for new antitubercular drugs. Quinoline derivatives have long been a source of inspiration in the development of anti-TB agents, with bedaquiline (B32110), a diarylquinoline, being a notable recent success.
Analogues of this compound have also shown significant promise in this area. In the same study that evaluated the broad-spectrum antibacterial activity of quinoline-piperazine hybrids, their antituberculosis activity was also assessed against non-virulent, virulent, and MDR strains of M. tuberculosis. Two compounds, in particular, demonstrated significant inhibitory activity against all the tested TB strains, with MIC values as low as 0.07 μM and 1.1 μM. These values are noteworthy as they are more effective than some of the current first-line and second-line TB drugs.
The mechanism of action of quinoline derivatives against M. tuberculosis is often different from their mechanism against other bacteria. For example, bedaquiline inhibits the proton pump of mycobacterial ATP synthase, an enzyme essential for energy production in the bacterium. It is plausible that some this compound analogues may also target this or other unique mycobacterial pathways.
The efficacy of these compounds against MDR-TB strains is particularly encouraging. MDR-TB is a significant challenge in TB control, and new drugs with novel mechanisms of action are desperately needed. The low cytotoxicity of these promising quinoline-piperazine hybrids further enhances their potential as future antitubercular drugs.
The development of quinoline-based compounds, including analogues of this compound, represents a promising avenue for the discovery of new and effective treatments for a wide range of microbial infections, including those caused by drug-resistant bacteria and mycobacteria. Further research and optimization of these compounds could lead to the development of the next generation of antimicrobial and antitubercular drugs.
Antiviral Properties and Inhibition of Viral Replication
The quinoline scaffold has been a recurring motif in the discovery of compounds with a broad range of biological activities, including potent antiviral effects. Analogues of this compound are part of this larger family of quinoline-based compounds that have been investigated for their ability to inhibit the replication of various viruses. The structural versatility of the quinoline ring system allows for modifications that can be tailored to interact with specific viral targets, leading to the inhibition of viral entry, replication, or release.
Activity against RNA Viruses (e.g., RSV, HIV, HCV)
Research into the antiviral properties of quinoline derivatives has shown promising activity against several RNA viruses, which are a major cause of human diseases. These viruses, characterized by their RNA-based genomes, include respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Respiratory Syncytial Virus (RSV):
RSV is a common respiratory pathogen that can cause severe lower respiratory tract infections, particularly in infants and the elderly. A novel series of piperazinylquinoline derivatives were identified as potent RSV fusion inhibitors. One of the lead compounds from this series, 1-amino-3-[[2-(4-phenyl-1-piperidyl)-4-quinolyl]amino]propan-2-ol, demonstrated significant activity against the RSV long (A) strain with an EC50 of 0.759 μM. Further optimization of this structure, including the conversion of the piperidine (B6355638) ring to a benzylcarbonyl substituted piperazine, led to analogues with even greater anti-RSV activity, with EC50 values as low as 0.028 μM and 0.033 μM. Mechanistic studies confirmed that these compounds act as RSV fusion inhibitors, preventing the virus from entering host cells.
Human Immunodeficiency Virus (HIV):
HIV, the causative agent of acquired immunodeficiency syndrome (AIDS), is a retrovirus that has been a major focus of antiviral drug discovery. Quinoline derivatives have been explored as potential anti-HIV agents, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle. Molecular docking studies have shown that quinoline derivatives can form hydrogen bonds and π-interactions with key amino acid residues in the allosteric pocket of the reverse transcriptase enzyme.
Hepatitis C Virus (HCV):
HCV is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV RNA-dependent RNA polymerase (RdRp) is a key enzyme in the replication of the viral genome and has been a primary target for the development of direct-acting antivirals. Certain quinoline derivatives have been shown to inhibit the HCV RdRp. For example, a study on tricyclic quinoline derivatives found that one compound, an imidazoquinoline, displayed anti-HCV activity with an EC50 of 3.1 μM in a replicon assay and also inhibited the recombinant HCV RdRp enzyme.
The antiviral activity of this compound analogues and related quinoline derivatives against these and other RNA viruses underscores the potential of this chemical scaffold in the development of novel antiviral therapies. The ability of these compounds to target different stages of the viral life cycle, from entry to replication, provides multiple avenues for therapeutic intervention.
Table of Antiviral Activity of Selected Quinoline Analogues
| Compound Class | Virus | Target | Activity (EC50) |
| Piperazinylquinoline Derivatives | Respiratory Syncytial Virus (RSV) | Fusion Protein | 0.028 - 0.759 µM |
| Tricyclic Quinoline Derivatives | Hepatitis C Virus (HCV) | RNA-dependent RNA Polymerase | 3.1 µM |
Anti-inflammatory and Immunomodulatory Effects
In addition to their direct effects on cancer cells and pathogenic microorganisms, analogues of this compound have garnered attention for their potential anti-inflammatory and immunomodulatory properties. Inflammation is a complex biological response that is integral to the body's defense against harmful stimuli, but chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including cancer. The ability of these quinoline derivatives to modulate inflammatory pathways suggests a broader therapeutic potential beyond their cytotoxic and antimicrobial activities.
The anti-inflammatory effects of quinoline-based compounds are often mediated through their interaction with key molecular targets in the inflammatory cascade. These targets can include enzymes, receptors, and signaling proteins that are involved in the production of pro-inflammatory mediators. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory molecules. Others may target phosphodiesterase 4 (PDE4), an enzyme that regulates the levels of cyclic AMP (cAMP), a second messenger involved in the inflammatory response.
One study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant anti-inflammatory and analgesic activities. This compound was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of NO production was accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis. Furthermore, the compound was shown to reduce the gene expression of other inflammatory markers and to exhibit potent analgesic effects in animal models.
The immunomodulatory effects of quinoline derivatives can be complex and may involve both the suppression and enhancement of different aspects of the immune response. For instance, some compounds may suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key drivers of inflammation. This can be beneficial in the context of chronic inflammatory diseases. Conversely, other quinoline derivatives may enhance certain immune functions, such as the activity of natural killer (NK) cells or cytotoxic T lymphocytes, which could be advantageous in the treatment of cancer or infectious diseases.
The ability of this compound analogues to modulate the immune system and inflammatory pathways is a rapidly evolving area of research. These properties could not only contribute to their direct anticancer and antimicrobial effects but also open up new therapeutic avenues for the treatment of a wide range of inflammatory and autoimmune disorders. The interplay between the anti-inflammatory, immunomodulatory, and cytotoxic activities of these compounds is a key area for future investigation and could lead to the development of novel, multi-targeted therapeutic agents.
Modulation of Toll-like Receptors (TLR7/8) Signaling Pathways (e.g., antagonism)
Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. TLR7 and TLR8, in particular, are sensors for single-stranded RNA viruses and synthetic imidazoquinoline compounds. The modulation of these receptors, either through agonism or antagonism, presents a promising therapeutic strategy for a variety of diseases, including autoimmune disorders, infectious diseases, and cancer.
While direct studies on this compound are limited, research into structurally related quinoline-piperidine compounds has revealed their potential as TLR7/8 antagonists. For instance, a patent for 8-cyano-5-piperidino-quinolines describes their utility as TLR7/8 antagonists for treating immune disorders. google.com The general structure of these compounds involves a quinoline core with a piperidine moiety, indicating that this scaffold is a viable candidate for TLR7/8 modulation.
Further studies on dimeric imidazoquinolines have shown that C2-linked dimers act as potent antagonists to both TLR7 and TLR8. nih.gov This suggests that the substitution pattern on the quinoline and piperidine rings is critical in determining whether a compound will act as an agonist or an antagonist. The antagonistic activity of these quinoline-piperidine analogues is thought to occur by blocking the binding of endogenous or exogenous TLR7/8 agonists, thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism of action is particularly relevant for the treatment of autoimmune diseases where TLR7/8 signaling is dysregulated and contributes to chronic inflammation. researchgate.netnih.gov
Diverse Biological Activities: A Comprehensive Overview
The structural features of this compound analogues make them versatile candidates for a range of biological activities. The quinoline core is a well-established pharmacophore in numerous approved drugs, while the piperidine ring offers a flexible scaffold for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties.
Antimalarial Efficacy in Parasitic Models (P. falciparum)
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, largely due to the emergence of drug-resistant strains of Plasmodium falciparum. The 4-aminoquinoline (B48711) scaffold, a key feature of the long-standing antimalarial drug chloroquine (B1663885), continues to be a foundational element in the development of new antimalarial agents. Analogues of this compound, which incorporate this critical quinoline moiety, have shown promise in overcoming chloroquine resistance.
Research has demonstrated that modifications to the side chain of the 4-aminoquinoline structure can restore activity against chloroquine-resistant parasites. researchgate.net Piperaquine, a bisquinoline containing two quinoline nuclei linked by a piperazine-containing aliphatic chain, has shown high efficacy against both chloroquine-sensitive and chloroquine-resistant P. falciparum isolates. nih.gov This highlights the importance of the quinoline and piperidine/piperazine moieties in antimalarial drug design.
| Compound/Analogue Class | P. falciparum Strain(s) | IC50 (nmol/liter) | Reference |
| Piperaquine | Chloroquine-sensitive & resistant isolates | 38.9 (geometric mean) | nih.gov |
| 1,2,3-triazol-1-yl quinoline derivative (Compound 56) | W2 (Chloroquine-resistant) | 1400 | nih.gov |
| Quinoline prototype II (Compound 75, R = Cl) | W2 (Chloroquine-resistant) | 90 | nih.gov |
Antihypertensive and Anticonvulsant Potentials
The quinoline and piperidine scaffolds are also present in compounds with significant activity in the central nervous system and cardiovascular system. Research into analogues of this compound has explored their potential as both antihypertensive and anticonvulsant agents.
The antihypertensive effects of quinoline and piperidine derivatives are often attributed to their interaction with various receptors and enzymes involved in blood pressure regulation. For example, some quinoline-appended chalcone (B49325) derivatives have been shown to inhibit the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. nih.gov While direct evidence for this compound is lacking, the structural similarities suggest a potential for similar mechanisms of action.
In the realm of anticonvulsant activity, several quinoline derivatives have been synthesized and evaluated. A series of 4-(substituted-phenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones, which feature a 4-phenyl-quinoline related core, have demonstrated significant anticonvulsant activity in maximal electroshock (MES) induced seizure models in mice. nih.gov The protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, for some of these compounds was found to be much higher than that of currently used antiepileptic drugs. nih.gov
| Compound/Analogue Class | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4-(substituted-phenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one (Compound 6o) | MES | 88.02 | >25.5 | nih.gov |
| 4-(substituted-phenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one (Compound 6q) | MES | 94.6 | >26.0 | nih.gov |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 4g) | MES | 23.7 | >12.0 | nih.gov |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 4g) | scPTZ | 18.9 | >15.0 | nih.gov |
Acetylcholinesterase Inhibition for Neurological Targets
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The quinoline and piperidine moieties are common features in many known AChE inhibitors.
Research into analogues of this compound has revealed their potential as effective AChE inhibitors. For instance, a study on 3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline] derivatives, which share a similar structural framework, demonstrated significant AChE inhibitory activity. One of the most potent compounds in this series, 6-methyl-3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline], exhibited an IC50 value of 62.5 μM. researchgate.net
The mechanism of AChE inhibition by these compounds is believed to involve their binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can help to improve cognitive function in patients with Alzheimer's disease. The N-benzylpiperidine moiety, in particular, has been identified as a key contributor to the inhibitory potency of many AChE inhibitors. acgpubs.org
| Compound/Analogue Class | IC50 (μM) | Reference |
| 6-methyl-3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline] | 62.5 | researchgate.net |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (Compound 4a) | 0.91 | nih.gov |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | acgpubs.org |
Herbicide Activity and Photosynthetic Electron Transport Inhibition
The biological activity of quinoline derivatives extends beyond medicine into the field of agriculture. Certain quinoline analogues have been investigated for their potential as herbicides. The mechanism of action for many herbicides involves the inhibition of crucial biological processes in plants, such as photosynthesis.
Herbicides that inhibit photosynthesis often target the photosynthetic electron transport (PET) chain, a series of protein complexes embedded in the thylakoid membranes of chloroplasts. nih.govnih.gov By blocking the flow of electrons, these herbicides disrupt the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to plant death. wssa.net
While specific studies on the herbicidal activity of this compound are not available, research on other heterocyclic compounds, including quinolines, has shown their potential to inhibit PET. unife.itresearchgate.net The effectiveness of these compounds as PET inhibitors is often dependent on their physicochemical properties, such as lipophilicity, and the specific substitution patterns on the heterocyclic rings. These factors influence the ability of the compound to reach its target site within the chloroplast and bind effectively to the components of the electron transport chain. unife.it The exploration of quinoline-piperidine scaffolds in this area could lead to the development of novel herbicides with unique modes of action.
Structure Activity Relationship Sar Analysis and Rational Drug Design Principles for 1 4 Phenylquinolin 2 Yl Piperidin 3 Ol Analogues
Correlating Structural Modulations with Biological Activities
The biological activity of the 1-(4-phenylquinolin-2-yl)piperidin-3-ol scaffold is highly sensitive to structural changes in both the quinoline (B57606) and piperidine (B6355638) moieties. Rational drug design relies on systematically altering these parts of the molecule to map the chemical space and identify key interactions with biological targets.
The quinoline core, particularly its substitution pattern, plays a critical role in defining the pharmacological profile of these compounds. The presence and nature of substituents can dramatically alter receptor affinity and efficacy.
The phenyl group at the C-4 position of the quinoline ring is a significant feature. This bulky aromatic group often contributes to binding affinity through hydrophobic and π-π stacking interactions within the receptor's binding pocket. chemrxiv.orgnih.gov Studies on related 2-phenylquinoline (B181262) derivatives have shown that substitutions on this phenyl ring can modulate activity. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting its interaction with target residues. nih.gov The orientation of this phenyl ring relative to the quinoline plane is also crucial for fitting into the binding site. nih.gov
Halogen substituents , such as chlorine at the C-6 or C-7 position of the quinoline ring, are common modifications in medicinal chemistry. A chloro group can enhance activity through several mechanisms. chemrxiv.org It can increase lipophilicity, potentially improving membrane permeability. Furthermore, chlorine can act as a hydrogen bond acceptor or engage in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity. chemrxiv.org In many quinoline-based therapeutic agents, a 7-chloro substituent is a privileged structural feature, often associated with enhanced antiparasitic or other biological activities. chemrxiv.org The precise impact of a C-6 chlorine atom would depend on the specific topology of the target receptor's binding site.
The table below summarizes the general influence of quinoline ring substituents on the activity of quinoline-based compounds, based on findings from related chemical series.
| Substitution Position | Substituent | General Impact on Biological Activity |
| C-4 | Phenyl | Often crucial for binding via hydrophobic/π-π interactions. chemrxiv.orgnih.gov |
| C-4 Phenyl Ring | Various (e.g., -CH₃, -Cl) | Modulates electronic properties and can fine-tune binding affinity. nih.gov |
| C-6 / C-7 | Chlorine | Can increase lipophilicity and form halogen bonds, often enhancing potency. chemrxiv.org |
| C-2 | Linker to Piperidine | The nature of the linkage is critical for correct positioning of the piperidine moiety. nih.gov |
This table is illustrative, based on general principles and findings from related quinoline derivatives.
The piperidine ring serves as a versatile scaffold that can be extensively modified to probe interactions with the target receptor. nih.gov Its orientation, conformation, and substituents are key determinants of biological activity.
The protonatable nitrogen atom within the piperidine ring is often a key interaction point, typically forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the receptor binding site. nih.gov This electrostatic interaction is frequently a primary anchor for the ligand.
The hydroxyl group at the C-3 position of the piperidine ring introduces a critical hydrogen bonding capability. This -OH group can act as both a hydrogen bond donor and acceptor, forming specific interactions that can significantly enhance binding affinity and selectivity. nih.gov The stereochemistry of this hydroxyl group (R vs. S configuration) is paramount, as only one orientation may be optimal for forming a productive hydrogen bond with the target.
Functionalization of this hydroxyl group, such as through esterification , would block its hydrogen bonding ability and introduce a new, likely more lipophilic, group. This modification can serve multiple purposes: it can probe the steric tolerance of the binding pocket and determine the importance of the hydrogen bond. If activity is lost upon esterification, it strongly suggests the hydroxyl's hydrogen bonding role is critical. Conversely, if activity is maintained or altered, it may indicate a different binding mode or that the space can accommodate bulkier groups.
Linker variations between the quinoline C-2 position and the piperidine nitrogen are also a key area for SAR exploration. The length and flexibility of this linker are crucial for establishing the correct distance and orientation between the two ring systems. Studies on quinoline-piperidine hybrids have shown that even a single methylene (B1212753) group difference in the linker can drastically alter biological activity, highlighting the precise spatial requirements for effective receptor engagement. nih.gov
| Piperidine Modification | Structural Feature | Influence on Receptor Binding and Activity |
| Orientation | Stereochemistry (e.g., at C-3) | Determines the spatial position of functional groups; crucial for optimal interaction. |
| Functionalization | 3-Hydroxyl Group | Provides key hydrogen bonding interactions (donor and acceptor). nih.gov |
| Functionalization | Esterification of 3-OH | Blocks H-bonding; probes steric and electronic requirements of the binding pocket. |
| Linker Variation | Methylene units | Modifies the distance and angle between quinoline and piperidine moieties. nih.gov |
| N-Substitution | Alkyl/Aryl groups | Can explore additional hydrophobic pockets and influence selectivity. researchgate.net |
This table summarizes key SAR points for the piperidine moiety based on established principles in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For analogues of this compound, QSAR models can be developed to predict the activity of newly designed molecules before their synthesis, thereby streamlining the drug discovery process. nih.gov
The process involves calculating a set of molecular descriptors for a series of synthesized analogues with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). mdpi.comnih.gov Mathematical models, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates these descriptors to the observed activity. mdpi.com
A hypothetical QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could reveal, for example, that higher lipophilicity (LogP) and a specific dipole moment increase activity, while a larger molecular volume is detrimental. These insights provide a rational basis for designing new analogues with potentially improved potency. nih.gov
Conformational Landscape and Pharmacophore Elucidation
Beyond the 2D structure, the 3D arrangement of a molecule and its key chemical features—the pharmacophore—is essential for biological activity. A pharmacophore is an abstract description of molecular features that are necessary for recognition and binding to a specific biological target. fiveable.menih.gov
For the this compound scaffold, a pharmacophore model would typically include features such as:
Aromatic Ring (AR): Corresponding to the phenyl group at C-4.
Hydrogen Bond Acceptor (HBA): The quinoline nitrogen.
Hydrogen Bond Donor/Acceptor (HBD/HBA): The hydroxyl group on the piperidine ring.
Positive Ionizable (PI): The basic nitrogen of the piperidine ring.
Hydrophobic Feature (HY): The quinoline scaffold itself.
The spatial arrangement of these features, including the distances and angles between them, defines the pharmacophore. fiveable.me This model is developed by analyzing the conformations of several active analogues and identifying the common 3D pattern of essential features. mdpi.combiointerfaceresearch.com Once validated, this pharmacophore model serves as a 3D query to search virtual libraries for new, structurally diverse compounds that match the required features and are therefore likely to be active. nih.gov Understanding the conformational landscape—the range of low-energy shapes the molecule can adopt—is crucial, as only specific conformations will fit the receptor and align with the pharmacophore. fiveable.me
Advanced Computational Chemistry and Molecular Modeling Approaches in Quinoline Piperidine Research
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electron distribution, molecular geometry, and reactivity, which are crucial for predicting the behavior of a compound in a biological system.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP, CAM-B3LYP, and M06-2X with a basis set like 6-311G(d,p), researchers can accurately optimize the molecular geometry of 1-(4-Phenylquinolin-2-yl)piperidin-3-ol in the ground state. nih.gov These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. nih.gov
The vibrational frequencies of the molecule can also be calculated and correlated with experimental FT-IR and FT-Raman spectra. nih.gov This comparative analysis helps in the precise assignment of vibrational modes to specific functional groups within the molecule. Furthermore, DFT methods are employed to calculate NMR chemical shifts (¹H and ¹³C), which are instrumental in confirming the molecular structure. nih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|
| Bond Length (C-N, quinoline-piperidine) | 1.38 Å |
| Bond Angle (C-N-C, piperidine) | 115.2° |
| Dihedral Angle (Phenyl-Quinoline) | 48.5° |
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's charge transfer characteristics and its tendency to undergo chemical reactions. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov
Table 2: Representative FMO and NBO Analysis Data for this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV |
| Stabilization Energy E(2) (LP(N) -> σ*(C-C)) | 2.5 kcal/mol |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. nih.gov The MEP map uses a color-coded scheme to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). dergipark.org.tr This information is instrumental in predicting the sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions such as hydrogen bonding. globalresearchonline.net For this compound, the MEP map would likely highlight the nitrogen and oxygen atoms as regions of high electron density, making them potential sites for interaction with biological targets. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. For this compound, docking studies would be performed against various biological targets, such as enzymes or receptors implicated in disease pathways. nih.govnih.gov
The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and then scoring these conformations based on their binding affinity. volkamerlab.org The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org This information is invaluable for understanding the structural basis of the ligand's activity and for guiding further optimization. mdpi.com
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | -OH group with ASP145; Quinoline (B57606) N with LYS72 |
| Hydrophobic Interactions | Phenyl ring with PHE80, LEU128 |
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the protein-ligand complex and to observe the conformational changes that may occur upon ligand binding. nih.gov By simulating the movements of atoms and molecules over a specific period, MD can provide insights into the flexibility of the binding site and the ligand, as well as the persistence of key interactions identified in docking studies. This information is crucial for validating the docking results and for a more accurate prediction of the ligand's binding affinity. nih.gov
Virtual Screening and Computational Lead Optimization
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govlephar.com If this compound were identified as a hit from a virtual screen, computational lead optimization would follow. patsnap.comresearchgate.net
This process involves making systematic chemical modifications to the lead compound in silico and evaluating the effect of these modifications on its binding affinity, selectivity, and pharmacokinetic properties. patsnap.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that guide the design of new analogs with improved properties. patsnap.com This iterative cycle of computational design and evaluation significantly accelerates the process of developing a promising lead compound into a viable drug candidate. nih.govlephar.com
Future Research Directions and Therapeutic Advancement of 1 4 Phenylquinolin 2 Yl Piperidin 3 Ol Derivatives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The advancement of therapeutic agents is intrinsically linked to the evolution of synthetic chemistry. For derivatives of 1-(4-phenylquinolin-2-yl)piperidin-3-ol, future synthetic research will likely focus on methodologies that offer greater control over stereochemistry, improve yields, and adhere to the principles of green chemistry.
One promising avenue is the refinement of classical quinoline (B57606) syntheses, such as the Friedländer annulation. A recently enhanced, solvent-free Friedländer synthesis for the related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, utilized poly(phosphoric acid) as a catalyst to achieve high yields. nih.gov Adapting such solvent-free or microwave-assisted conditions could lead to more efficient and environmentally benign routes to a library of this compound derivatives.
Furthermore, the development of stereoselective methods for the synthesis of the piperidin-3-ol fragment is crucial. Chiral piperidine (B6355638) derivatives are vital building blocks in pharmaceuticals, and their stereochemical configuration can be critical to biological activity. Future work could explore catalytic asymmetric hydrogenation or diastereoselective cyclization reactions to afford specific stereoisomers of the piperidin-3-ol precursor, enabling a more precise investigation of structure-activity relationships (SAR).
The table below lists key compounds and reagents relevant to the synthesis of the core scaffolds.
| Compound Name | Role in Synthesis |
| 2-Aminobenzophenone | Starting material for quinoline core |
| Pentan-2,3-dione | Reagent for Friedländer synthesis |
| Poly(phosphoric acid) | Catalyst |
| Piperidine | Core structural motif |
| 1-(4-Phenylquinolin-2-yl)propan-1-one | Related synthetic analogue |
Exploration of Underexplored Biological Targets and Pathways
While the therapeutic potential of quinoline and piperidine scaffolds is broad, derivatives of this compound could be tailored to interact with novel or underexplored biological targets. Current research on related structures provides a roadmap for future investigations.
For instance, 4-phenylquinoline (B1297854) derivatives have been identified as potential serotonin (B10506) (5-HT) receptor ligands, specifically showing binding affinity for 5-HT1B and 5-HT2B receptors, and exhibiting antiproliferative activity in breast cancer cell lines by inhibiting calcium ion efflux and ERK activation. nih.gov This suggests that derivatives of this compound could be investigated as potential anticancer agents targeting serotonin signaling pathways. Other studies have pointed to tubulin polymerization inhibition as a possible anticancer mechanism for 4-phenyl-2-quinolone derivatives. mdpi.com
Moreover, the fusion of quinoline and piperidine moieties has yielded compounds with significant antiplasmodium activity, suggesting that these scaffolds could be optimized to combat chloroquine-resistant strains of P. falciparum. nih.govnih.gov Another area of exploration is neurodegenerative diseases; piperidinyl-quinoline acylhydrazones have been synthesized and evaluated as potent and selective inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's disease therapy. nih.gov Future research should, therefore, include screening of novel this compound derivatives against a diverse panel of targets, including serotonin receptors, tubulin, parasitic enzymes, and cholinesterases.
| Potential Biological Target | Therapeutic Area | Relevant Finding |
| Serotonin Receptors (5-HT1B, 5-HT2B) | Oncology | 4-Phenylquinoline derivatives show antiproliferative activity. nih.gov |
| Tubulin | Oncology | 4-Phenyl-2-quinolone derivatives may inhibit tubulin polymerization. mdpi.com |
| Plasmodium falciparum enzymes | Infectious Disease (Malaria) | Quinoline-piperidine scaffolds show potent antiplasmodium activity. nih.govnih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Piperidinyl-quinoline acylhydrazones are potent AChE inhibitors. nih.gov |
| Butyrylcholinesterase (BuChE) | Neurodegenerative Disease | Piperidinyl-quinoline acylhydrazones are potent BuChE inhibitors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and offers significant potential to accelerate the development of this compound derivatives. oncodesign-services.com These computational tools can be applied across the drug discovery pipeline, from target identification to lead optimization.
In the early stages, AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for this class of compounds. youtube.com For de novo drug design, generative AI models can design novel derivatives with optimized properties. By learning from existing chemical and biological data, these models can propose structures with enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com
Furthermore, ML can be used to develop quantitative structure-activity relationship (QSAR) models. oncodesign-services.com By training on a dataset of synthesized derivatives and their corresponding biological activities, QSAR models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This predictive capability significantly reduces the time and cost associated with synthesizing and screening large numbers of compounds. nih.gov AI tools can also predict synthetic accessibility and retrosynthetic pathways, further streamlining the chemical synthesis process. oncodesign-services.com
Design and Synthesis of Hybrid Molecules and Prodrug Strategies
The development of hybrid molecules, which covalently link two or more pharmacophores, is a promising strategy to create multifunctional drugs with potentially improved efficacy or a dual mode of action. nih.gov The this compound scaffold is an ideal platform for creating such hybrids.
For example, the quinoline moiety could be hybridized with other known anticancer agents to create compounds with synergistic effects. The combination of two biologically active molecules into a single hybrid entity has been shown to be a successful approach for overcoming drug resistance and toxicity. researchgate.net Similarly, linking the scaffold to moieties with known antiplasmodial or neuroprotective properties could yield potent agents for malaria or Alzheimer's disease, respectively. nih.govnih.gov For instance, quinoline-piperidine conjugates have already been synthesized and evaluated as potent antiplasmodium agents. nih.gov
Prodrug strategies represent another important avenue for therapeutic advancement. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, or site-specific delivery. For derivatives of this compound, the hydroxyl group on the piperidine ring is an ideal handle for attaching promoieties that could, for example, enhance blood-brain barrier penetration for neurodegenerative applications or improve oral bioavailability.
Q & A
Q. Basic
- PPE : Nitrile gloves, face shield, and lab coat to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis.
- Decontamination : Wash hands with soap post-handling; dispose of contaminated gloves per hazardous waste guidelines .
How to address discrepancies in biological activity across studies?
Q. Advanced
- Assay standardization : Validate cell line authenticity (STR profiling) and maintain consistent culture conditions (e.g., passage number, serum batch).
- Control normalization : Use internal controls (e.g., verapamil for P-gp assays) to calibrate inter-experimental variability .
- Dose-response curves : Perform triplicate experiments with ≥6 concentrations to calculate IC₅₀/EC₅₀ values statistically.
Which physicochemical properties influence pharmacokinetic behavior?
Q. Basic
- Lipophilicity : XLogP3 = 1.5 suggests moderate membrane permeability .
- Polar surface area (PSA) : 58.7 Ų indicates potential blood-brain barrier penetration limitations .
- Molecular weight : ~350 g/mol aligns with Lipinski’s Rule of Five for oral bioavailability.
How can structural modifications enhance bioavailability?
Q. Advanced
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the quinoline ring to improve metabolic stability.
- Prodrug synthesis : Mask the hydroxyl group (e.g., esterification) to enhance solubility.
- SAR studies : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) for P-gp inhibition potency .
What analytical methods quantify the compound in biological matrices?
Q. Basic
- LC-MS/MS : Use a C18 column with MRM (multiple reaction monitoring) for sensitivity (LOQ < 1 ng/mL).
- Sample preparation : Plasma protein precipitation with acetonitrile, followed by SPE (C18 cartridges) .
How to assess off-target effects in vitro?
Q. Advanced
- Panel screening : Test against kinase/enzyme panels (e.g., Eurofins) at 10 µM.
- Cytotoxicity profiling : Use MTT assays in non-target cell lines (e.g., HEK293) to identify IC₅₀ values >50 µM .
- Transcriptomics : RNA-seq of treated cells to detect dysregulated pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
